physicochemical properties of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
physicochemical properties of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Methodologies of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Executive Summary
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, distinct from its oxidized coumarin (2-oxo-2H-chromene) counterpart. The introduction of a carboxamide functional group at the 3-position, specifically coupled with an electron-donating 4-methoxyphenyl moiety, yields N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (CAS: 338761-04-9) . This specific molecular architecture has garnered significant attention for its potent biological activities, including antimicrobial efficacy and highly selective inhibition of the tumor biomarker AKR1B10. This whitepaper systematically deconstructs the physicochemical properties, synthetic workflows, and pharmacological mechanisms of this compound, providing a self-validating framework for researchers in drug development.
Molecular Architecture & Physicochemical Profiling
The pharmacological viability of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is deeply rooted in its structural components:
-
The 2H-Chromene Core: Provides a rigid, planar, and lipophilic bicyclic system that facilitates robust π−π interactions with hydrophobic pockets in target proteins[1].
-
The Carboxamide Linker: Acts as a critical hydrogen-bond donor and acceptor. The trans-amide geometry restricts rotational freedom, locking the molecule into a bioactive conformation that minimizes entropic penalties upon receptor binding[2].
-
The 4-Methoxyphenyl Substituent: The methoxy group ( −OCH3 ) serves a dual purpose. Chemically, it is an electron-donating group (EDG) that increases the electron density of the aniline ring. Physicochemically, it enhances the partition coefficient (LogP), optimizing passive diffusion across lipid bilayers.
To facilitate high-throughput screening and formulation development, the quantitative physicochemical parameters of the compound are summarized below.
Table 1: Physicochemical Data Summary
| Property | Value / Description | Causality / Implication |
| Chemical Name | N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 338761-04-9 | Unique identifier for chemical databases[3]. |
| Molecular Formula | C17H15NO3 | Defines atomic composition[4]. |
| Molecular Weight | 281.31 g/mol | Optimal for oral bioavailability (<500 Da limit). |
| Predicted LogP | ~3.5 | Indicates favorable lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 (Amide NH) | Complies with Lipinski’s Rule of Five ( ≤ 5). |
| Hydrogen Bond Acceptors | 3 (Ether O, Carbonyl O, Methoxy O) | Complies with Lipinski’s Rule of Five ( ≤ 10). |
| Topological Polar Surface Area (TPSA) | 47.56 A˚2 | Excellent predictor for high intestinal absorption and BBB penetration. |
Synthetic Methodology: The Baylis-Hillman & Amidation Route
The synthesis of 2H-chromene-3-carboxamides requires precise chemoselectivity to avoid unwanted dimerization or oxidation to the coumarin state. The most robust route involves a Baylis-Hillman reaction followed by a carbodiimide-mediated amidation[5],[6].
Caption: Stepwise synthetic workflow for N-(4-methoxyphenyl)-2H-chromene-3-carboxamide.
Protocol 1: Synthesis of 2H-Chromene-3-Carboxylic Acid Precursor
Causality Focus: The Baylis-Hillman reaction is chosen because it elegantly couples the formyl group of salicylaldehyde with the activated alkene (acrylonitrile) while simultaneously facilitating ring closure.
-
Reagent Mixing: Combine salicylaldehyde (1.0 eq) and acrylonitrile (1.5 eq) in a reaction flask. Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 eq) as the organocatalyst. Reasoning: DABCO acts as a strong nucleophile to initiate the conjugate addition on acrylonitrile, forming an enolate intermediate that attacks the aldehyde.
-
Cyclization & Hydrolysis: Heat the mixture to 80 °C for 10 hours. Remove excess acrylonitrile under reduced pressure. Treat the crude nitrile intermediate with 10% aqueous NaOH and reflux for 6 hours[7]. Reasoning: The strong base drives the hydrolysis of the nitrile to the carboxylic acid while ensuring complete cyclization of the 2H-chromene ring.
-
Validation (Quality Control): Acidify with concentrated HCl to precipitate the product. Recrystallize from ethanol. Confirm the presence of the carboxylic acid via IR spectroscopy (broad O-H stretch at ~3200-2500 cm−1 and C=O stretch at ~1680 cm−1 ).
Protocol 2: DCC-Mediated Amidation with p-Anisidine
Causality Focus: N,N'-Dicyclohexylcarbodiimide (DCC) is utilized to activate the highly stable carboxylic acid, converting it into an electrophilic O-acylisourea intermediate.
-
Activation: Dissolve 2H-chromene-3-carboxylic acid (1.0 eq) and DCC (1.1 eq) in anhydrous dichloromethane (DCM). Stir in an ice bath (0-5 °C) for 30 minutes. Reasoning: The activation step is highly exothermic; thermal control prevents the intermediate from rearranging into an inactive N-acylurea byproduct[6].
-
Coupling: Add 4-methoxyaniline (p-anisidine) (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 16 hours. Reasoning: The electron-rich amine acts as a potent nucleophile, displacing the dicyclohexylurea (DCU) leaving group to form the target carboxamide.
-
Purification & Validation: Filter the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1N HCl, saturated NaHCO3 , and brine to remove unreacted starting materials. Concentrate and purify via silica gel chromatography. Validate the final structure via 1H -NMR (look for the characteristic methoxy singlet at ~3.8 ppm and the amide NH peak at ~8.5-10.0 ppm).
Biological Activity & Pharmacological Mechanisms
Chromene-3-carboxamide derivatives are heavily investigated for their role as competitive inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), a critical enzyme overexpressed in hepatocellular carcinomas and lung cancers[8].
Caption: Mechanism of AKR1B10 inhibition by chromene-3-carboxamide derivatives.
Mechanistic Causality: The planar 2H-chromene core intercalates into the hydrophobic active site of AKR1B10. Concurrently, the carboxamide oxygen hydrogen-bonds with the catalytic residues (Tyr48, His110), while the 4-methoxyphenyl group occupies the specificity pocket, sterically hindering the natural substrates (farnesal and retinal) from binding. This blockade disrupts lipid metabolism and halts tumor cell proliferation[8]. Furthermore, specific derivatives of this scaffold have demonstrated potent antimicrobial activity against Bacillus cereus by disrupting bacterial electron transport mechanisms[5].
Experimental Protocols for Physicochemical Characterization
To ensure the synthesized N-(4-methoxyphenyl)-2H-chromene-3-carboxamide meets the rigorous standards required for preclinical testing, the following self-validating characterization protocols must be executed:
A. Partition Coefficient (LogP) Determination via Shake-Flask Method
-
Preparation: Pre-saturate equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.
-
Equilibration: Dissolve 1 mg of the purified compound in 10 mL of the pre-saturated 1-octanol. Add 10 mL of the pre-saturated PBS. Shake mechanically at 25 °C for 2 hours to ensure thermodynamic equilibrium.
-
Quantification: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation. Extract aliquots from both layers and quantify the drug concentration using UV-Vis spectrophotometry ( λmax typically ~280-320 nm).
-
Validation: Calculate LogP=log10([Coctanol]/[CPBS]) . A result near 3.5 confirms the lipophilic profile predicted for the 4-methoxy substitution.
B. Spectroscopic Validation
-
FT-IR Spectroscopy: Analyze the solid sample using an ATR-FTIR spectrometer. The presence of a sharp peak at ~3300 cm−1 (N-H stretch) and ~1650 cm−1 (Amide I C=O stretch) confirms the successful formation of the carboxamide linkage, distinguishing it from the carboxylic acid precursor.
Sources
- 1. 7-ethoxy-2-oxo-2H-chromene-3-carboxamide | 312607-62-8 | Benchchem [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | 338761-04-9 [sigmaaldrich.com]
- 4. N-(4-METHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE | 338761-04-9 [chemicalbook.com]
- 5. dlsu.edu.ph [dlsu.edu.ph]
- 6. dlsu.edu.ph [dlsu.edu.ph]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Document: Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. (CHEMBL1177841) - ChEMBL [ebi.ac.uk]
